molecular formula C16H12F5N3O2S B12780814 Enflicoxib, (R)- CAS No. 251443-65-9

Enflicoxib, (R)-

Cat. No.: B12780814
CAS No.: 251443-65-9
M. Wt: 405.3 g/mol
InChI Key: ZZMJXWXXMAAPLI-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enflicoxib involves multiple steps, starting from the appropriate pyrazoline derivative. The key steps include cyclization, oxidation, and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of enflicoxib follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Enflicoxib undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions of enflicoxib include its active pyrazol metabolite and various phase II conjugates such as glucuronides and sulfates .

Properties

CAS No.

251443-65-9

Molecular Formula

C16H12F5N3O2S

Molecular Weight

405.3 g/mol

IUPAC Name

4-[(3R)-3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)/t14-/m1/s1

InChI Key

ZZMJXWXXMAAPLI-CQSZACIVSA-N

Isomeric SMILES

C1[C@@H](N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F

Canonical SMILES

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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